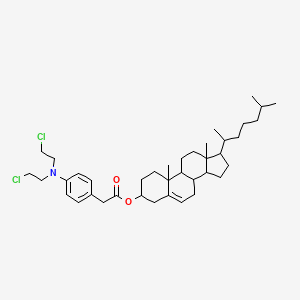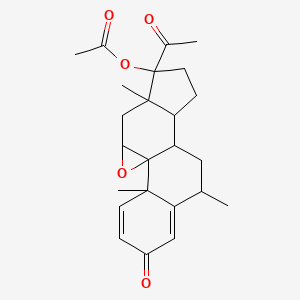
(9beta,11beta)-EpoxyFluorometholoneAcetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9beta,11beta)-EpoxyFluorometholoneAcetate is a synthetic steroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of fluorometholone, a corticosteroid used in various medical applications, particularly in ophthalmology to treat inflammation and allergic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta)-EpoxyFluorometholoneAcetate involves multiple steps, starting from the base steroid structure. One common method includes the fluorination of 9beta,11beta-epoxy steroids using hydrofluoric acid in the presence of a Lewis base such as tetrahydrofuran . The reaction is typically carried out at low temperatures to ensure high yields and prevent degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(9beta,11beta)-EpoxyFluorometholoneAcetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly at the fluorine atom, can lead to the formation of new compounds with different therapeutic potentials.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid for fluorination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
(9beta,11beta)-EpoxyFluorometholoneAcetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorination reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of (9beta,11beta)-EpoxyFluorometholoneAcetate involves binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways . The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells, thereby exerting its immunosuppressive effects. The molecular targets include various enzymes and signaling molecules involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorometholone: The parent compound, used primarily in ophthalmology.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Uniqueness
(9beta,11beta)-EpoxyFluorometholoneAcetate is unique due to its specific fluorination at the 9beta and 11beta positions, which enhances its stability and potency compared to other corticosteroids . This modification also reduces its mineralocorticoid activity, making it more selective for anti-inflammatory applications.
Propriétés
Formule moléculaire |
C24H30O5 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl) acetate |
InChI |
InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3 |
Clé InChI |
FNGSLGMFTHFCNV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


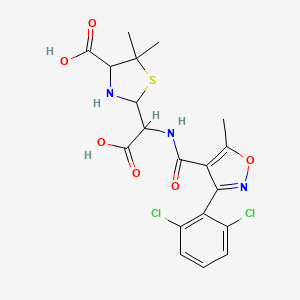
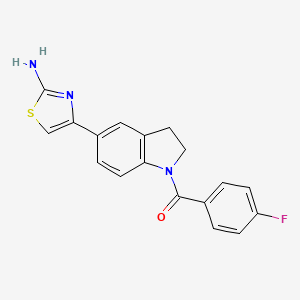
![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/no-structure.png)
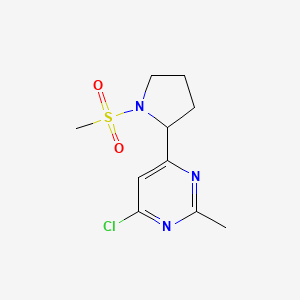
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

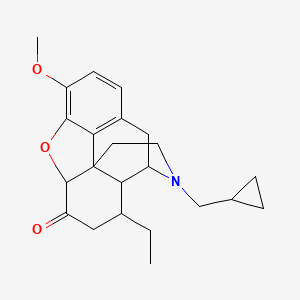

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)
